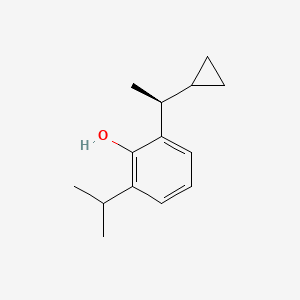

(S)-Cipepofol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(S)-Cipepofol is a chiral compound that has garnered significant interest in the scientific community due to its potential applications in various fields. This compound is known for its unique chemical properties and its ability to interact with biological systems in a specific manner.

Preparation Methods

The synthesis of (S)-Cipepofol involves several steps, each requiring precise reaction conditions to ensure the desired chiral purity. The synthetic route typically starts with the preparation of a suitable precursor, followed by a series of chemical reactions that introduce the necessary functional groups. Industrial production methods often involve the use of advanced techniques such as chiral chromatography to separate the desired enantiomer from its racemic mixture.

Chemical Reactions Analysis

(S)-Cipepofol undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of a ketone, while reduction can yield an alcohol.

Scientific Research Applications

(S)-Cipepofol has a wide range of scientific research applications. In chemistry, it is used as a chiral building block for the synthesis of more complex molecules. In biology, it serves as a probe to study enzyme-substrate interactions. In medicine, this compound is being investigated for its potential as an anesthetic agent due to its ability to modulate specific neurotransmitter receptors. Additionally, in the industrial sector, it is used in the production of high-value chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (S)-Cipepofol involves its interaction with specific molecular targets in the body. It primarily acts on neurotransmitter receptors, modulating their activity and thereby influencing various physiological processes. The pathways involved in its action include the inhibition of certain enzymes and the activation of specific signaling cascades, leading to its observed effects.

Comparison with Similar Compounds

(S)-Cipepofol is unique in its chiral specificity and its ability to interact with biological systems in a highly selective manner. Similar compounds include other chiral anesthetic agents such as ®-Cipepofol and (S)-Ketamine. this compound stands out due to its higher potency and reduced side effects compared to these other agents.

Biological Activity

(S)-Cipepofol, also known as ciprofol or HSK3486, is a novel anesthetic compound belonging to the class of 2,6-disubstituted phenols. It has gained attention for its potential use in intravenous induction of general anesthesia and sedation, presenting a favorable profile compared to traditional agents like propofol. This article delves into the biological activity of this compound, highlighting its pharmacological properties, clinical efficacy, safety profile, and relevant case studies.

- Chemical Formula : C₁₄H₂₀O

- Molar Mass : 204.313 g/mol

- Mechanism of Action : this compound acts primarily as a positive allosteric modulator and direct agonist of the GABAA receptor, enhancing inhibitory neurotransmission in the central nervous system.

Pharmacokinetics

This compound undergoes hepatic metabolism through glucuronidation and is primarily excreted via the kidneys. Its pharmacokinetic profile indicates rapid onset and offset of action, making it suitable for outpatient procedures.

Key Pharmacokinetic Parameters

| Parameter | Value |

|---|---|

| Half-life | Approximately 30 min |

| Volume of distribution | 2.5 L/kg |

| Clearance | 1.5 L/h/kg |

Clinical Efficacy

Recent studies have investigated the efficacy of this compound in various clinical settings:

Case Study: Gynecological Procedures

A phase III randomized controlled trial evaluated this compound's efficacy for sedation in outpatient gynecological procedures. The study involved 135 women aged 18-65 years, comparing this compound with propofol.

Findings

- Success Rate : 100% in both groups.

- Induction Time : Median difference of 2 seconds longer for this compound compared to propofol.

- Recovery Time : Patients required approximately 2.3 minutes longer to reach full recovery and discharge criteria.

- Adverse Events : Significantly fewer adverse events were reported with this compound (34.4% vs. 79.5% for propofol).

Table: Comparison of Sedation Efficacy

| Parameter | This compound | Propofol |

|---|---|---|

| Success Rate | 100% | 100% |

| Induction Time (median) | 2 seconds longer | Reference |

| Recovery Time (median) | 2.3 minutes longer | Reference |

| Adverse Events (%) | 34.4% | 79.5% |

Safety Profile

This compound exhibits a favorable safety profile with fewer side effects compared to propofol. Common side effects such as injection pain and respiratory depression are notably reduced.

Side Effects Comparison

| Side Effect | This compound | Propofol |

|---|---|---|

| Injection Pain (%) | 6.7% | 61.4% |

| Respiratory Depression (%) | Lower incidence | Higher incidence |

Experimental Studies

In preclinical models, this compound has demonstrated protective effects against myocardial ischemia-reperfusion injury, highlighting its potential beyond sedation and anesthesia.

Research Findings

- In a mouse model of isoproterenol-induced myocardial infarction, this compound reduced oxidative damage and inflammation in cardiac tissues.

Properties

Molecular Formula |

C14H20O |

|---|---|

Molecular Weight |

204.31 g/mol |

IUPAC Name |

2-[(1S)-1-cyclopropylethyl]-6-propan-2-ylphenol |

InChI |

InChI=1S/C14H20O/c1-9(2)12-5-4-6-13(14(12)15)10(3)11-7-8-11/h4-6,9-11,15H,7-8H2,1-3H3/t10-/m0/s1 |

InChI Key |

BMEARIQHWSVDBS-JTQLQIEISA-N |

Isomeric SMILES |

C[C@@H](C1CC1)C2=CC=CC(=C2O)C(C)C |

Canonical SMILES |

CC(C)C1=C(C(=CC=C1)C(C)C2CC2)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.